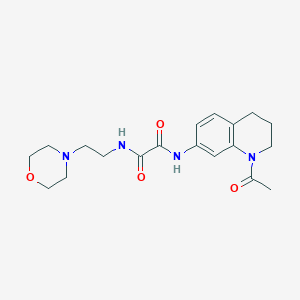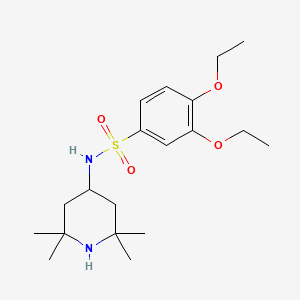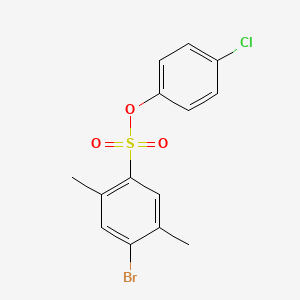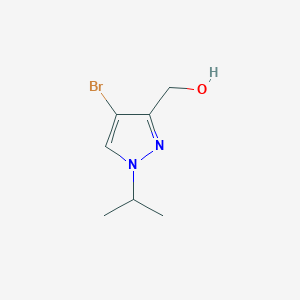![molecular formula C18H17ClN2O2 B2895144 [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone CAS No. 2224554-46-3](/img/structure/B2895144.png)
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone, also known as CPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPM is a small molecule inhibitor that has been shown to have an inhibitory effect on certain enzymes and proteins, making it a promising candidate for use in drug discovery and development.
作用机制
The mechanism of action of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone is based on its ability to inhibit certain enzymes and proteins. Specifically, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation in the body. By inhibiting the activity of PDE4, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has the potential to reduce inflammation and other related conditions.
Biochemical and Physiological Effects
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effect on PDE4, [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has also been shown to have an inhibitory effect on other enzymes and proteins, including phospholipase A2 and histone deacetylases. These effects can lead to a variety of physiological responses, including reduced inflammation, improved cognition, and increased cell survival.
实验室实验的优点和局限性
One of the main advantages of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone for lab experiments is its high purity and consistent synthesis method. This makes it a reliable compound for use in various research applications. However, one limitation of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is in the development of new drugs based on [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone's inhibitory effects on enzymes and proteins. Another area of interest is in the study of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone's effects on inflammation and related conditions, such as autoimmune diseases. Additionally, further research is needed to better understand the potential toxicity of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone and its effects on different cell types and tissues.
合成方法
The synthesis of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone involves several steps, starting with the reaction of 6-chloropyridine-2-carboxylic acid with piperidine to form 1-(6-chloropyridine-2-carbonyl)piperidine. This intermediate is then reacted with benzophenone to form [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone. The synthesis of [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been optimized to yield high purity and high yields, making it a viable compound for research purposes.
科学研究应用
[1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of drug discovery and development. [1-(6-Chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone has been shown to have an inhibitory effect on certain enzymes and proteins, making it a potential candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
[1-(6-chloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-8-4-7-15(20-16)18(23)21-11-9-14(10-12-21)17(22)13-5-2-1-3-6-13/h1-8,14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKUNJMMUZLNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylpiperidine-1-carbonyl)-6-chloropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)



![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)